molecular formula C15H11F3N4O2 B7633179 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide

2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide

Cat. No. B7633179
M. Wt: 336.27 g/mol
InChI Key: JBMHFSCVSCBJDS-UHFFFAOYSA-N
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Description

2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide is not fully understood. It is believed to work by inhibiting certain enzymes involved in cell proliferation and survival, leading to cell death in cancer cells. It may also work by modulating certain signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects in vitro, protecting neurons from oxidative stress and inflammation. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide in lab experiments is its potential as an anticancer agent. It has been shown to be effective against certain cancer cell lines, making it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for research on 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide. One direction is to further study its potential as an anticancer agent, including its effectiveness against different types of cancer and its potential use in combination with other anticancer drugs. Another direction is to investigate its neuroprotective effects in vivo, including its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to optimize its synthesis method and to better understand its mechanism of action.

Synthesis Methods

The synthesis of 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide involves several steps. One of the key steps is the reaction between 2-amino-5-(trifluoromethyl)benzoic acid and furan-2-carbaldehyde to form 2-(furan-2-yl)-5-(trifluoromethyl)benzamide. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide has potential applications in scientific research. It has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It also has potential applications in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in vitro. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.

properties

IUPAC Name

2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c16-8-3-4-9(17)13(18)12(8)15(23)19-6-5-11-20-14(22-21-11)10-2-1-7-24-10/h1-4,7H,5-6H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMHFSCVSCBJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CCNC(=O)C3=C(C=CC(=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide

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